molecular formula C14H15ClN2O2 B12125892 5-chloroquinolin-8-yl N,N-diethylcarbamate CAS No. 347370-61-0

5-chloroquinolin-8-yl N,N-diethylcarbamate

Cat. No.: B12125892
CAS No.: 347370-61-0
M. Wt: 278.73 g/mol
InChI Key: LCTBGKGAFQLOSY-UHFFFAOYSA-N
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Description

5-chloroquinolin-8-yl N,N-diethylcarbamate is a chemical compound with the molecular formula C14H14Cl2N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroquinolin-8-yl N,N-diethylcarbamate typically involves the reaction of 5-chloroquinolin-8-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloroquinolin-8-yl N,N-diethylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloroquinolin-8-yl N,N-diethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloroquinolin-8-yl N,N-diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the function of nucleic acids. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloroquinolin-8-yl N,N-diethylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of the diethylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

347370-61-0

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N,N-diethylcarbamate

InChI

InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-12-8-7-11(15)10-6-5-9-16-13(10)12/h5-9H,3-4H2,1-2H3

InChI Key

LCTBGKGAFQLOSY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2

solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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